REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]2[C:7]([O:9][C:10](=[O:11])[C:3]=2[CH:2]=1)=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.FC1C=CC(F)=CC=1C(C1C(C(O)=O)=CN=CC=1)=O>[N+](C1C=CC=CC=1)([O-])=O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[C:10]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][C:4]=1[C:7]([OH:9])=[O:8])=[O:11] |f:1.2.3.4|
|
Name
|
|
Quantity
|
95.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC2=C(C=C1)C(=O)OC2=O
|
Name
|
|
Quantity
|
367.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)F
|
Name
|
4-(2',5'-difluorobenzoyl)nicotinic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred water (1000 g of ice and 530 g of demineralized water) (i.e.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
separately, added in five portions (one every 15')
|
Type
|
ADDITION
|
Details
|
After about 1 hour from the last addition
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the majority of the 1,4-difluorobenzene was removed by distillation at normal pressure until a thick mass
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
was lowered to 80° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residual mass
|
Type
|
CUSTOM
|
Details
|
While still hot, the resulting solution was cautiously quenched into ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
Then concentrated HCl (37%, 160 mL) was added to the poured mixture at 0°-5° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
A greasy beige precipitate (about 150 g wet) was collected by filtration while the aqueous layer
|
Type
|
CUSTOM
|
Details
|
was separated from nitrobenzene
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (6×500 mL)
|
Type
|
ADDITION
|
Details
|
Nitrobenzene layer was diluted with petroleum ether (400 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting little amount of precipitate was collected by filtration (about 2 g)
|
Type
|
CONCENTRATION
|
Details
|
Combined extracts were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residual crude solid (about 45 g), together with the previously collected
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
ADDITION
|
Details
|
was suspended into a mixture of AcOEt/petroleum ether (1/1) (600 mL)
|
Type
|
FILTRATION
|
Details
|
After about 2 hours at room temperature the suspension was filtered
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147.3 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |